1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring and a trifluoromethyl-substituted pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of signaling pathways and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole
- 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
Uniqueness
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine is unique due to its combination of a trifluoromethyl-substituted pyridine and a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1838653-58-9 |
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Molecular Formula |
C10H9F3N4 |
Molecular Weight |
242.2 |
Purity |
95 |
Origin of Product |
United States |
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